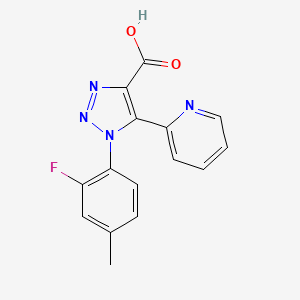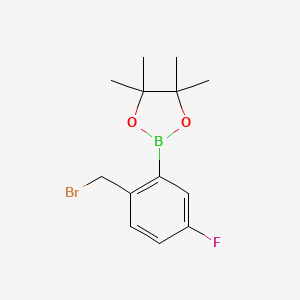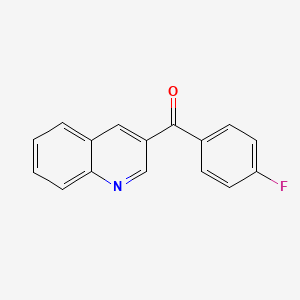
3-(4-Fluorobenzoyl)quinoline
Vue d'ensemble
Description
3-(4-Fluorobenzoyl)quinoline is a chemical compound with the molecular formula C16H10FNO and a molecular weight of 251.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H . This indicates the presence of a fluorobenzoyl group attached to a quinoline ring. Chemical Reactions Analysis
This compound has been used as a fluorogenic probe in the determination of total primary aliphatic amines . It selectively reacts with amines to form a highly fluorescent isoindole .Applications De Recherche Scientifique
Fluorescence and Biochemical Applications : Quinoline derivatives, including 3-(4-Fluorobenzoyl)quinoline, are known for their efficient fluorescence properties. They are widely used in biochemistry and medicine for studying various biological systems. The sensitivity and dynamic range of certain quinoline derivatives, like 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA), in determining protein concentration is significant. CBQCA has shown to be an extremely sensitive reagent with a broad, essentially linear dynamic range, capable of detecting varying amounts of protein. This makes it useful in the presence of substances like lipids that interfere in many protein determination methods (Aleksanyan & Hambardzumyan, 2013); (You, Haugland, & Ryan, 1997).
Anti-inflammatory Applications : Certain 2-substituted 3-arylquinoline derivatives, which may include this compound analogs, have been evaluated for their anti-inflammatory effects. These derivatives have shown potential in inhibiting LPS-induced inflammatory responses in macrophage cells. They were found to decrease the secretion of pro-inflammatory cytokines, inhibit the expression of iNOS, suppress the phosphorylation of MAPKs, and attenuate the activity of NF-κB (Yang et al., 2019).
Antimycobacterial Properties : Quinoline derivatives have shown potential in antimycobacterial applications. Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, possibly including fluorine-substituted compounds, have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Some of these compounds have emerged as active antitubercular agents (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Fluorogenic Probes for Biogenic Amines : this compound derivatives have been used as fluorogenic probes for the sensitive determination of biogenic amines. These probes enable the derivatization and sensitive detection of these amines by techniques like capillary electrophoresis with laser-induced fluorescence detection. This method has been successfully applied in various samples, indicating the utility of these compounds in sensitive analytical chemistry (Zhang, Wang, Zhang, Deng, & Zhang, 2008).
Mécanisme D'action
Target of Action
Quinolines and quinolones, which include 3-(4-fluorobenzoyl)quinoline, have been known to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development .
Mode of Action
Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
Quinolines and quinolones are known to affect various biological pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration .
Result of Action
Quinolines and quinolones are known to have a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups of the quinoline compound .
Cellular Effects
Quinolines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A related compound, 3-(4-fluorobenzoyl)-2-quinolinecarboxaldehyde, has been used as a fluorogenic probe for the determination of total primary aliphatic amines .
Metabolic Pathways
Quinolines are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that quinolines can interact with various transporters and binding proteins .
Subcellular Localization
The localization of quinolines can be influenced by various factors, including targeting signals and post-translational modifications .
Propriétés
IUPAC Name |
(4-fluorophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQPEKDTIMMPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




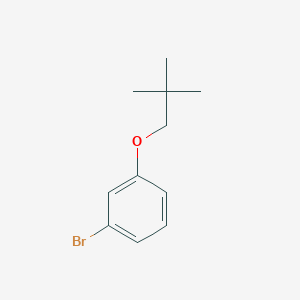
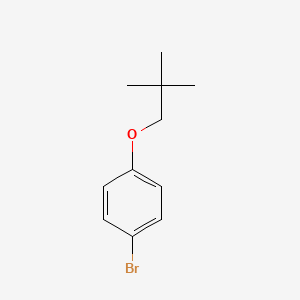
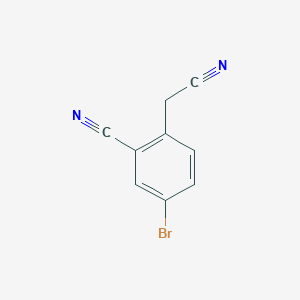

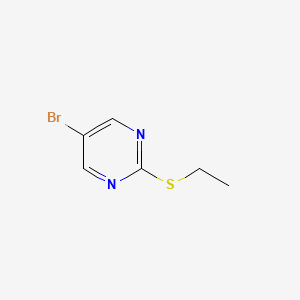

amine](/img/structure/B1522614.png)
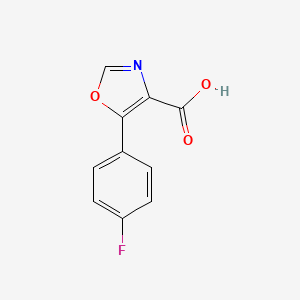
![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1522619.png)

